molecular formula C15H8ClN3O2 B13808031 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile CAS No. 62039-78-5

3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile

Katalognummer: B13808031
CAS-Nummer: 62039-78-5
Molekulargewicht: 297.69 g/mol
InChI-Schlüssel: BLSYOXTYYRRYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities.

Vorbereitungsmethoden

The synthesis of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 5-nitroindole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve multi-step synthesis, including nitration, halogenation, and cyclization reactions to obtain the desired compound .

Analyse Chemischer Reaktionen

3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent in various biological studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: It is used in the synthesis of other industrially important chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

62039-78-5

Molekularformel

C15H8ClN3O2

Molekulargewicht

297.69 g/mol

IUPAC-Name

3-(2-chlorophenyl)-5-nitro-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H8ClN3O2/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(15)8-17/h1-7,18H

InChI-Schlüssel

BLSYOXTYYRRYCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.